![molecular formula C15H13Cl2F3N4 B2687651 1-(6-Chloro-2-pyridinyl)-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine CAS No. 338979-26-3](/img/structure/B2687651.png)
1-(6-Chloro-2-pyridinyl)-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(6-Chloro-2-pyridinyl)-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine” is a chemical compound with the molecular formula C10H11ClF3N3. It is used in research .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringC1=CC (=C (N=C1)Cl)C (F) (F)F . This indicates the presence of a pyridine ring with chlorine and trifluoromethyl substituents.
Applications De Recherche Scientifique
Selective Adenosine Receptor Antagonists
This compound has been investigated for its role as a potent and selective antagonist of the adenosine A2a receptor. Research has shown that derivatives of this chemical structure exhibit oral activity in rodent models of Parkinson's disease, indicating its potential application in the development of Parkinson's treatment options. Such studies highlight the importance of this compound in neurological research, particularly in understanding and potentially treating conditions characterized by adenosine receptor dysregulation (Vu et al., 2004).
Androgen Receptor Downregulation in Prostate Cancer
Another significant application of this compound is in the treatment of advanced prostate cancer. Modifications of the chemical structure have led to the development of new molecules such as AZD3514, which is being evaluated in Phase I clinical trials for castrate-resistant prostate cancer. This research underscores the compound's potential utility in oncology, specifically in targeting and downregulating the androgen receptor to treat prostate cancer (Bradbury et al., 2013).
Structural Studies and Receptor Selectivity
Structural studies have also shed light on this compound's potential applications. Research into pyrido[1,2-c]pyrimidine derivatives, for example, aims to increase selectivity towards 5-HT1A receptors. Such selectivity is crucial for the development of more effective and targeted therapeutic agents, demonstrating the compound's relevance in designing new drugs with improved efficacy and specificity (Pisklak et al., 2008).
Antimalarial Agents
The compound's derivatives have been synthesized and evaluated for their capacity to inhibit the growth of Plasmodium falciparum, indicating their potential use as antimalarial agents. This research is crucial in the ongoing fight against malaria, particularly in developing new treatments resistant to current medications (Mendoza et al., 2011).
Enhancement in Mass Spectrometry
Piperazine-based derivatives, including those related to the chemical structure , have been used for derivatization of carboxyl groups on peptides. This process enhances signals in mass spectrometry analyses, demonstrating the compound's utility in analytical chemistry and proteomics. Such applications are vital for advancing our understanding of proteins and peptides in biological systems (Qiao et al., 2011).
Propriétés
IUPAC Name |
1-(6-chloropyridin-2-yl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2F3N4/c16-11-8-10(15(18,19)20)9-21-14(11)24-6-4-23(5-7-24)13-3-1-2-12(17)22-13/h1-3,8-9H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKPCLXESWBLEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=CC=C2)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Chloro-2-pyridinyl)-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

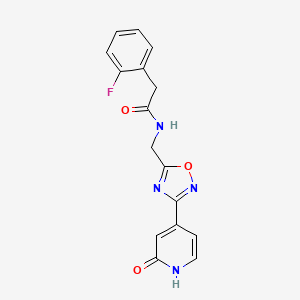
![3-(3,4-Dimethylphenyl)-5-(1,3-dioxolan-2-ylmethylsulfanyl)-6-(2-fluorophenyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2687569.png)
![1-(3-(1H-imidazol-1-yl)propyl)-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one](/img/structure/B2687571.png)
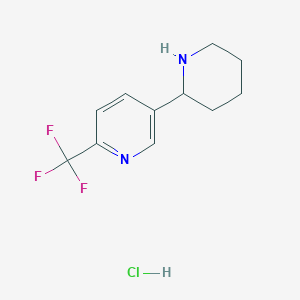
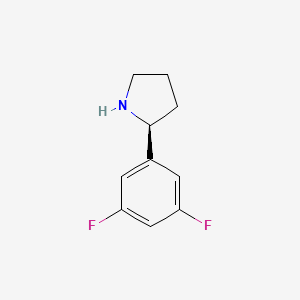
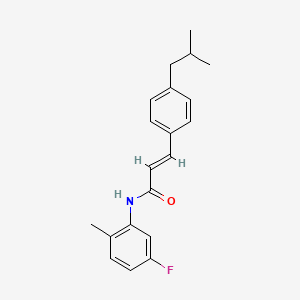
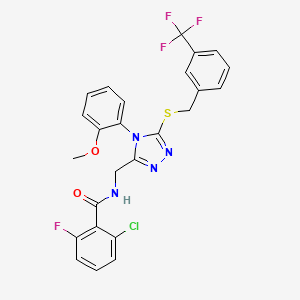

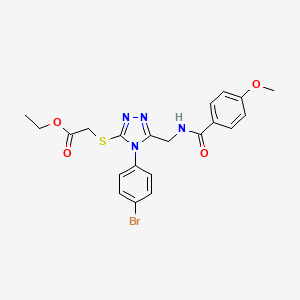
![N-[(6-chloropyridin-3-yl)sulfonyl]-3-methoxy-4-methylbenzamide](/img/structure/B2687586.png)
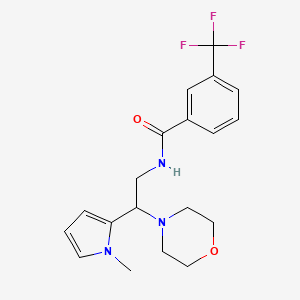
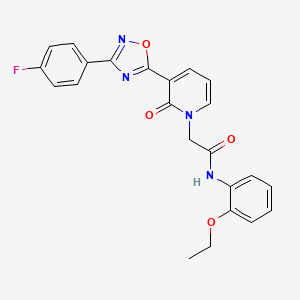
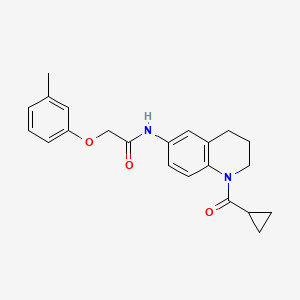
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2687591.png)